tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate
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Overview
Description
tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate: is a compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a 3-iodobicyclo[1.1.1]pentane moiety. The presence of the iodine atom and the bicyclic structure imparts distinct chemical properties to the compound.
Preparation Methods
The synthesis of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents such as iodine or iodine monochloride.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves its interaction with molecular targets through its functional groups. The iodine atom and the carbamate group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or pharmaceutical development.
Comparison with Similar Compounds
tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound lacks the iodine atom, resulting in different reactivity and applications.
tert-Butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar structure but differs in the length of the alkyl chain, affecting its chemical properties and uses.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate:
The uniqueness of tert-butyl N-(3-{3-iodobicyclo[11
Properties
CAS No. |
2763755-77-5 |
---|---|
Molecular Formula |
C13H22INO2 |
Molecular Weight |
351.2 |
Purity |
95 |
Origin of Product |
United States |
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